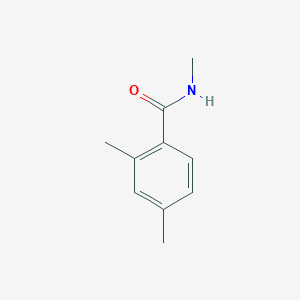

1,6-Naftiridin-2-amina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SNDX-5613 ha sido ampliamente estudiado por su potencial en el tratamiento de la leucemia mieloide aguda (LMA) y la leucemia linfoblástica aguda (LLA) con reordenamientos de KMT2A o mutaciones de NPM1. Ha mostrado una actividad antiproliferativa significativa en modelos preclínicos y actualmente se está evaluando en ensayos clínicos . Además, SNDX-5613 se está explorando por su potencial en terapias combinadas con otros agentes anticancerígenos .

Safety and Hazards

Direcciones Futuras

The future directions of research on 1,6-Naphthyridin-2-amine are promising. Its wide range of biological activities makes it a fascinating object of research with prospects for use in therapeutic purposes . The development of new potential drug candidates for the treatment of various diseases is one of the most important future directions .

Mecanismo De Acción

SNDX-5613 ejerce sus efectos al inhibir la interacción entre menin y KMT2A. Esta inhibición conduce a la regulación negativa de genes leucemogénicos críticos como HOXA9 y MEIS1, lo que da como resultado la diferenciación y apoptosis de las células leucémicas . El compuesto se dirige específicamente a la interacción menin-KMT2A, lo que lo convierte en un agente terapéutico altamente selectivo .

Análisis Bioquímico

Biochemical Properties

1,6-Naphthyridin-2-amine has been found to have a wide range of applications in the biochemical field. It is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Cellular Effects

The effects of 1,6-Naphthyridin-2-amine on various types of cells and cellular processes are primarily observed in its anticancer properties. It has been found to have a significant impact on different cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 1,6-Naphthyridin-2-amine is complex and multifaceted. It is believed to exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand these mechanisms.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SNDX-5613 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes bajo condiciones específicas. La ruta sintética detallada es propietaria y no se divulga públicamente. generalmente implica el uso de disolventes orgánicos, catalizadores y condiciones de reacción controladas para asegurar la pureza y el rendimiento del producto deseado .

Métodos de producción industrial: La producción industrial de SNDX-5613 se lleva a cabo de acuerdo con las Buenas Prácticas de Fabricación (GMP). El proceso implica la síntesis a gran escala, la purificación y la formulación en formas de dosificación oral, como cápsulas y líquidos .

Análisis De Reacciones Químicas

Tipos de reacciones: SNDX-5613 principalmente se somete a reacciones metabólicas en el cuerpo. Está diseñado para inhibir la interacción menin-KMT2A, lo que lleva a la regulación negativa de los genes leucemogénicos .

Reactivos y condiciones comunes: El compuesto generalmente se administra por vía oral y se metaboliza en el hígado. Los reactivos comunes involucrados en sus reacciones metabólicas incluyen las enzimas del citocromo P450, que facilitan su degradación y eliminación .

Productos principales formados: Los productos principales formados a partir de las reacciones metabólicas de SNDX-5613 son varios metabolitos que se excretan del cuerpo. Estos metabolitos suelen ser menos activos que el compuesto original .

Comparación Con Compuestos Similares

Compuestos similares:

- KO-539 (ziftomenib): Otro inhibidor de menin que se dirige a la interacción menin-KMT2A y se está evaluando por su eficacia en el tratamiento de las leucemias agudas .

- SNDX-50469: Un compuesto relacionado que también inhibe la interacción menin-KMT2A y ha mostrado promesa en estudios preclínicos .

Singularidad: SNDX-5613 destaca por su alta selectividad y potencia en la inhibición de la interacción menin-KMT2A. Su capacidad para regular negativamente los genes leucemogénicos e inducir la diferenciación en las células leucémicas lo convierte en un candidato prometedor para la terapia dirigida en las leucemias agudas .

Propiedades

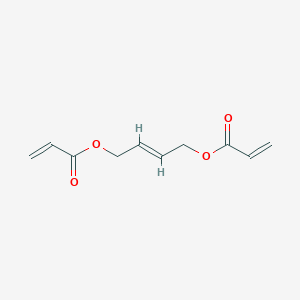

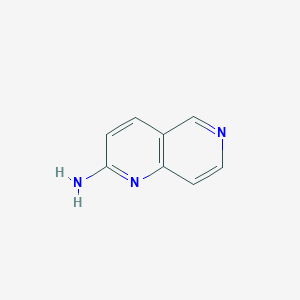

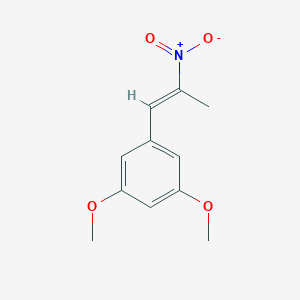

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?

A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.

Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?

A2: Studies have shown that the 7-position of the 1,6-naphthyridin-2-amine core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].

Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?

A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].

Q4: What synthetic strategies are employed to produce diverse 1,6-naphthyridin-2-amine derivatives?

A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)